Technical Guide: 2-Amino-2-methylpropanamide (CAS 16252-90-7)
Technical Guide: 2-Amino-2-methylpropanamide (CAS 16252-90-7)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of 2-Amino-2-methylpropanamide (also known as 2-methylalaninamide), a non-proteinogenic amino acid amide. It details the compound's physicochemical properties, provides robust experimental protocols for its synthesis and analysis, and explores its application as a key building block in the development of targeted therapeutics, particularly kinase inhibitors. A significant focus is placed on its role in the synthesis of inhibitors for Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a critical enzyme in cellular signaling pathways implicated in cancer and metabolic diseases.
Physicochemical Properties
2-Amino-2-methylpropanamide is a simple, yet versatile, chemical building block. Its structure features a quaternary carbon, which imparts specific conformational constraints, making it a valuable component in medicinal chemistry. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 16252-90-7 | [1] |
| Molecular Formula | C₄H₁₀N₂O | [1] |
| Molecular Weight | 102.14 g/mol | [1] |
| IUPAC Name | 2-amino-2-methylpropanamide | [1] |
| Synonyms | 2-methylalaninamide, H-Aib-NH2 | [2] |
| Monoisotopic Mass | 102.079312947 Da | [1] |
| Topological Polar Surface Area | 69.1 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Predicted pKa | 15.99 ± 0.50 | |
| Predicted XLogP3-AA | -1.2 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2-Amino-2-methylpropanamide are provided below. These protocols are constructed based on established chemical principles and analogous reactions reported in the literature.
Synthesis Protocol: Amidation of Methyl 2-amino-2-methylpropanoate
This protocol describes the synthesis of 2-Amino-2-methylpropanamide via the high-pressure amidation of its corresponding methyl ester. This method is adapted from established procedures for the amidation of amino acid esters.[3]
Objective: To synthesize 2-Amino-2-methylpropanamide by reacting Methyl 2-amino-2-methylpropanoate with anhydrous ammonia under pressure.
Materials:
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Methyl 2-amino-2-methylpropanoate
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Anhydrous liquid ammonia (NH₃)
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Methanol (for workup)
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High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, pressure gauge, and temperature controller.
Procedure:
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Charge the high-pressure autoclave with Methyl 2-amino-2-methylpropanoate (1.0 equivalent).
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Seal the reactor and purge with dry nitrogen gas.
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Cool the reactor to -78 °C using a dry ice/acetone bath.
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Carefully condense anhydrous liquid ammonia (20-30 equivalents) into the reactor.
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Once the ammonia is added, securely seal the reactor and allow it to warm to room temperature behind a protective blast shield.
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Heat the reactor to 70-80 °C. The internal pressure will rise significantly. Monitor the pressure to ensure it remains within the safe operating limits of the vessel.
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Maintain the reaction at this temperature with vigorous stirring for 10-12 hours.
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After the reaction period, cool the reactor to room temperature.
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Carefully vent the excess ammonia gas into a fume hood or an appropriate acid trap.
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Open the reactor and add methanol to dissolve the crude product.
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Transfer the solution to a round-bottom flask.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Amino-2-methylpropanamide.
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The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Workflow Diagram:
Caption: Synthesis workflow for 2-Amino-2-methylpropanamide.
Analytical Protocol: Quantification by Reverse-Phase HPLC-UV
As 2-Amino-2-methylpropanamide lacks a strong chromophore, direct UV detection can be challenging at low concentrations. This protocol outlines a method for its quantification using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at a low wavelength (e.g., 210 nm), where amide bonds show some absorbance. For higher sensitivity, pre-column derivatization with a fluorogenic agent like o-phthaldialdehyde (OPA) would be recommended.[4][5]
Objective: To quantify the concentration of 2-Amino-2-methylpropanamide in a solution using RP-HPLC with UV detection.
Materials & Equipment:
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HPLC system with a UV detector, autosampler, and gradient pump.
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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2-Amino-2-methylpropanamide standard.
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Sample diluent (e.g., Water or Mobile Phase A).
Procedure:
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Standard Preparation: Prepare a stock solution of 2-Amino-2-methylpropanamide (e.g., 1 mg/mL) in the sample diluent. Perform serial dilutions to create a set of calibration standards (e.g., 1 µg/mL to 100 µg/mL).
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Sample Preparation: Dilute the sample containing 2-Amino-2-methylpropanamide with the sample diluent to fall within the concentration range of the calibration curve.
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HPLC Conditions:
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Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 210 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
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Gradient Program:
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0-2 min: 5% B
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2-15 min: Linear gradient from 5% to 50% B
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15-17 min: Linear gradient from 50% to 95% B
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17-19 min: Hold at 95% B
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19-20 min: Return to 5% B
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20-25 min: Re-equilibration at 5% B
-
-
-
Analysis: Inject the standards and samples.
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Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram:
Caption: HPLC-UV analytical workflow for 2-Amino-2-methylpropanamide.
Biological Context and Applications
2-Amino-2-methylpropanamide serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Its primary documented use is as a building block for creating potent and selective inhibitors of the lipid kinase PIP4K2A.[6]
Role in PIP4K2A Inhibitor Synthesis
PIP4K2A is an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[1][7] PI(4,5)P₂ is a key signaling lipid that acts as a precursor for other second messengers and is involved in numerous cellular processes, including cell proliferation, survival, and membrane trafficking.[1][8] Dysregulation of the PIP4K2A pathway has been implicated in various cancers and metabolic disorders.[7]
In the synthesis of 1,7-naphthyridine-based PIP4K2A inhibitors, 2-Amino-2-methylpropanamide is used to introduce a specific side chain that interacts with the kinase's active site.[6] The primary amine of 2-Amino-2-methylpropanamide is reacted with an activated core structure of the inhibitor, forming a stable amide bond and completing the synthesis of the final active compound.
The PIP4K2A Signaling Pathway
PIP4K2A is a component of the complex phosphoinositide signaling network. Its canonical function is to regulate the cellular pools of PI(4,5)P₂. However, it also has non-canonical roles and can influence other major signaling pathways. For instance, PIP4K2A has been shown to negatively regulate the PI3K-AKT signaling pathway by promoting the degradation of the p85 regulatory subunit of PI3K.[9][10] This positions PIP4K2A as a potential tumor suppressor in certain contexts, such as in PTEN-deficient glioblastomas.[10] Furthermore, by controlling lipid metabolism, PIP4K2A and its homolog PIP4K2B are essential for facilitating autophagy, particularly during periods of nutrient stress.[11]
Signaling Pathway Diagram:
Caption: Role of PIP4K2A in signaling and its therapeutic inhibition.
Conclusion
2-Amino-2-methylpropanamide (CAS 16252-90-7) is a valuable, non-natural amino acid amide with significant applications in medicinal chemistry and drug development. Its utility as a synthetic precursor for potent kinase inhibitors, such as those targeting PIP4K2A, highlights its importance for researchers exploring novel cancer and metabolic disease therapies. The experimental protocols and technical data provided in this guide serve as a foundational resource for scientists working with this compound.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. 2-Amino-2-methylpropanamide | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102633675A - Method for preparing DL-2-amino butyrylamide - Google Patents [patents.google.com]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 10. Proton NMR Table [www2.chemistry.msu.edu]
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